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Chlorophenoxy)methyl)benzaldeh

yde

Cat. No.: B13981786 Get Quote

Executive Summary
4-((4-Chlorophenoxy)methyl)benzaldehyde (CAS 1442085-13-3) represents a versatile

pharmacophore bridging the structural gap between simple aromatic aldehydes and complex

aryloxy-linked bioactive scaffolds. Characterized by a reactive aldehyde handle and a lipophilic

4-chlorophenoxy tail linked via a methylene spacer, this molecule possesses the requisite

electronic and steric properties to serve as a covalent modifier of proteins (via Schiff base

formation) and a competitive enzyme inhibitor.

This guide outlines three high-value research vectors for this compound: Hemoglobin Allosteric

Modulation (Sickle Cell Disease), Tyrosinase Inhibition (Dermatology), and Bioactive Chalcone

Synthesis (Antimicrobial Discovery).

Part 1: Chemical Architecture & Synthesis Protocol
Structural Analysis
The molecule consists of two distinct domains:

The Warhead (Benzaldehyde): A reactive electrophile capable of reversible covalent bonding

with primary amines (e.g., N-terminal valines, lysine residues).
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The Anchor (4-Chlorophenoxy-methyl): A hydrophobic moiety that provides metabolic

stability (via the chloro-substituent blocking para-oxidation) and affinity for hydrophobic

pockets in target proteins.

Validated Synthesis Protocol
To ensure high purity for biological assays, a Williamson ether synthesis followed by rigorous

purification is recommended.

Reagents:

Precursor A: 4-(Bromomethyl)benzaldehyde (1.0 eq)

Precursor B: 4-Chlorophenol (1.1 eq)

Base: Potassium Carbonate (

, anhydrous, 2.0 eq)

Solvent: DMF (Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

Activation: Dissolve 4-chlorophenol (10 mmol) in anhydrous DMF (15 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
Causality: Pre-generation of the nucleophile minimizes side reactions.

Coupling: Add 4-(bromomethyl)benzaldehyde (10 mmol) dropwise to the mixture.

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde

spot (

) should disappear, replaced by a less polar product.

Workup: Pour reaction mixture into ice-cold water (100 mL). The product will precipitate as a

white/off-white solid.
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Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted

phenol.

Validation:

-NMR (DMSO-

) must show a singlet at

ppm (CHO) and a singlet at

ppm (

-O).

Synthesis Pathway Visualization
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Caption: Williamson ether synthesis pathway utilizing nucleophilic substitution to link the

chlorophenoxy tail to the benzaldehyde core.

Part 2: Research Area A – Hemoglobin Allosteric
Modulation
Rationale
Aldehydes are a privileged class of anti-sickling agents. Drugs like Voxelotor (GBT440) work by

forming a reversible Schiff base with the N-terminal valine of the hemoglobin
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-chain. This stabilizes the oxygenated state (R-state) of hemoglobin, preventing polymerization
in Sickle Cell Disease (SCD).

4-((4-Chlorophenoxy)methyl)benzaldehyde is a structural analog of these agents. The

aldehyde head binds the valine nitrogen, while the 4-chlorophenoxy tail is predicted to sit in the

hydrophobic cleft between the

-subunits, locking the protein conformation.

Experimental Protocol: Hemoglobin Modification Assay
This assay determines if the molecule successfully binds to Hemoglobin (Hb).

Materials:

Purified Human HbA or HbS (250

M heme concentration).

Test Compound (dissolved in DMSO).

Sodium Cyanoborohydride (

).

Workflow:

Incubation: Mix Hb solution with the test compound (molar ratio 1:10 Hb:Compound) in

Phosphate Buffered Saline (pH 7.4).

Equilibrium: Incubate at 37°C for 2 hours. The aldehyde forms a reversible imine with the N-

terminal Valine.

Reduction (Trapping): Add

(20 mM final) to reduce the reversible imine to a stable amine. Causality: This "freezes" the
transient drug-protein complex for analysis.

Analysis: Perform LC-MS (Liquid Chromatography-Mass Spectrometry) on the globin chains.
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Success Criteria: A mass shift of +244 Da (Molecular Weight of drug -

+ 2H) on the

-globin chain indicates successful binding.

Mechanism of Action Diagram
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Caption: Mechanism of action for anti-sickling activity. The aldehyde covalently modifies Hb,

stabilizing the oxygenated state.

Part 3: Research Area B – Tyrosinase Inhibition
Rationale
Tyrosinase is the rate-limiting enzyme in melanin synthesis. Benzaldehyde derivatives are

classic competitive inhibitors of tyrosinase because they mimic the phenolic substrate

(Tyrosine/L-DOPA) but cannot be oxidized by the copper active site. The 4-chlorophenoxy
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group enhances lipophilicity, potentially increasing affinity for the enzyme's hydrophobic pocket

compared to simple benzaldehydes.

Experimental Protocol: Mushroom Tyrosinase Assay
Materials:

Mushroom Tyrosinase (EC 1.14.18.1).

L-DOPA (Substrate).

96-well microplate reader (475 nm).

Workflow:

Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (1

M to 100

M).

Reaction Mix: In each well, add:

140

L Phosphate Buffer (pH 6.8).

20

L Tyrosinase enzyme solution (40 units/mL).

20

L Test Compound solution.

Pre-incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

Initiation: Add 20

L L-DOPA (2.5 mM).
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Kinetics: Measure absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10

minutes.

Data Processing: Plot

(initial velocity) vs. Concentration to determine

.

Part 4: Research Area C – Bioactive Chalcone
Synthesis
Rationale
The aldehyde group allows this molecule to serve as a precursor for Chalcones (1,3-diphenyl-

2-propen-1-ones) via Claisen-Schmidt condensation. Chalcones containing chlorophenoxy

motifs have shown potent antibacterial activity against MRSA and S. aureus by disrupting

bacterial cell walls.

Synthetic Workflow (Claisen-Schmidt)
Reagents:

4-((4-Chlorophenoxy)methyl)benzaldehyde.

Acetophenone derivative (e.g., 4-hydroxyacetophenone).

NaOH (40% aq).

Protocol:

Mix equimolar amounts of aldehyde and acetophenone in Ethanol.

Add NaOH dropwise at 0°C.

Stir at room temperature for 12 hours.

Acidify with HCl to precipitate the yellow chalcone solid.
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Application: Screen resulting chalcones for Minimum Inhibitory Concentration (MIC) against

bacterial strains.

Summary of Quantitative Data
Parameter Value / Description Relevance

Molecular Weight 246.69 g/mol
Ideal for oral bioavailability

(<500 Da).

LogP (Predicted) ~3.5 - 4.0

High lipophilicity; good

membrane permeability but

requires formulation aid.

Reactive Group Aldehyde (-CHO)

Schiff base formation;

metabolic oxidation risk to

carboxylic acid.

Key Pharmacophore 4-Chlorophenoxy
Metabolic stability;

hydrophobic interaction.

Target A
Hemoglobin

-chain

Sickle Cell Disease (Anti-

polymerization).

Target B Tyrosinase
Hyperpigmentation /

Melanoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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